trans-Octahydro-1H-pyrrolo[3,4-b]pyridine
Overview
Description
trans-Octahydro-1H-pyrrolo[3,4-b]pyridine: is a bicyclic heterocyclic compound that has garnered significant interest in various fields of scientific research. Its unique structure, characterized by a fused pyrrolo and pyridine ring system, makes it a valuable compound in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Octahydro-1H-pyrrolo[3,4-b]pyridine involves several steps. One notable method includes the stereoselective synthesis starting from dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate. The process involves enzymatic hydrolysis, conversion to intermediate compounds, and final reduction to achieve the desired product with high optical purity .
Industrial Production Methods: Industrial production methods for this compound typically involve batch-wise or flow reactions in water or mixtures of water and organic solvents such as DMSO or acetonitrile. The reactions are carried out at controlled temperatures ranging from 20°C to 40°C over extended periods .
Chemical Reactions Analysis
Types of Reactions: trans-Octahydro-1H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as sodium borohydride for reduction and trifluoroacetic acid for specific transformations .
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride is commonly used under controlled temperatures.
Substitution: Various nucleophiles can be employed depending on the desired substitution pattern.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in synthetic applications.
Scientific Research Applications
Chemistry: In organic synthesis, trans-Octahydro-1H-pyrrolo[3,4-b]pyridine serves as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries .
Biology and Medicine: The compound is used in drug discovery and development due to its potential biological activity. It has shown promise in targeting various enzymes, receptors, and ion channels.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and catalysts, contributing to innovations in material science .
Mechanism of Action
The mechanism by which trans-Octahydro-1H-pyrrolo[3,4-b]pyridine exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological pathways. The compound’s structure allows it to fit into active sites, modulating the activity of these targets and influencing various biochemical processes .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and are known for their biological activity.
cis-Octahydro-pyrrolo[3,4-b]pyridine: Another stereoisomer with distinct properties and applications.
Uniqueness: trans-Octahydro-1H-pyrrolo[3,4-b]pyridine stands out due to its specific stereochemistry, which imparts unique reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential in various scientific fields highlight its significance.
Properties
IUPAC Name |
(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCPLKVBWDOSAI-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC[C@H]2NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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